molecular formula C8H9NO2 B1195769 2-Aminophenylacetic acid CAS No. 3342-78-7

2-Aminophenylacetic acid

Cat. No.: B1195769
CAS No.: 3342-78-7
M. Wt: 151.16 g/mol
InChI Key: KHMNCHDUSFCTGK-UHFFFAOYSA-N
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Description

2-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2 . It is a member of the class of phenylacetic acids, characterized by the presence of an amino group at the second position of the phenyl ring. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the bromination route due to its higher yield and efficiency. The reaction conditions typically include controlled temperatures and the use of aqueous ammonia in excess to ensure complete substitution .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-aminophenylacetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Aminophenylacetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(2-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMNCHDUSFCTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342684
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3342-78-7
Record name 2-Aminophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-78-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the stability of 2-Aminophenylacetic acid and its potential for transformations?

A1: this compound can undergo transformations under certain conditions. Research has shown that its hexafluorosilicate salt (this compound hexafluorosilicate) is particularly labile. Attempts to recrystallize this salt from ethanol resulted in the formation of 2-oxindole, even under mild conditions. [] This transformation suggests that the protonated form of this compound within the salt might be participating in the reaction. [] This finding highlights the need for caution when working with this compound, especially during purification procedures like recrystallization or sublimation.

Q2: Has this compound been investigated for its potential role in inducing sulfhemoglobinemia?

A3: While this compound itself hasn't been directly studied for sulfhemoglobinemia induction, a derivative, N-(1'-naphthyl)-2-aminophenylacetic acid (IG240), along with several of its derivatives, did not induce sulfhemoglobinemia in mice, even after three consecutive administrations. [] This contrasts with other compounds like 1-naphthylamine, which induced sulfhemoglobinemia with a single administration. [] These findings suggest that specific structural features within the this compound scaffold might influence the potential to induce sulfhemoglobinemia.

Q3: Can this compound be used as a building block for the synthesis of other valuable compounds?

A4: Yes, this compound serves as a valuable starting material in organic synthesis. One application is its use in the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-acetic acids. [] This process involves a Jourdan-Ullmann condensation of this compound with 2-halobenzoic acids, followed by a cyclization step using sulfuric acid. [] This highlights the versatility of this compound as a building block for synthesizing structurally diverse compounds with potential biological activity.

Q4: Has this compound been used in studies involving isotope effects?

A5: Yes, deuterated this compound (D-2-Aminophenylacetic acid) was used in a study investigating the tritium isotope effect in Birch reductions. [] The study found a significant but relatively low isotope effect (kH/kT = 3.51) during the reduction, indicating that the cleavage of the carbon-hydrogen bond is not the rate-determining step. [] This research provides valuable insights into the mechanism of the Birch reduction and the behavior of this compound in this reaction.

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